(5E)-5-[(3,5-dichloro-4-phenylmethoxyphenyl)methylidene]-1-(4-hydroxyphenyl)-1,3-diazinane-2,4,6-trione
Overview
Description
(5E)-5-[(3,5-dichloro-4-phenylmethoxyphenyl)methylidene]-1-(4-hydroxyphenyl)-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes dichlorophenyl and hydroxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(3,5-dichloro-4-phenylmethoxyphenyl)methylidene]-1-(4-hydroxyphenyl)-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the dichlorophenyl intermediate: This involves the reaction of a phenylmethoxyphenyl compound with chlorinating agents under controlled conditions.
Condensation reaction: The dichlorophenyl intermediate is then reacted with a hydroxyphenyl diazinane trione under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the dichlorophenyl group, potentially converting it to a more reduced state.
Substitution: The compound can participate in substitution reactions, especially at the dichlorophenyl and hydroxyphenyl sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are typically employed under mild to moderate conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology
In biological research, it is studied for its potential interactions with enzymes and proteins, which could lead to the development of new biochemical tools.
Medicine
The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry
In industrial applications, it is used in the production of advanced materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism by which (5E)-5-[(3,5-dichloro-4-phenylmethoxyphenyl)methylidene]-1-(4-hydroxyphenyl)-1,3-diazinane-2,4,6-trione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and functions.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline derivatives: These compounds share the dichlorophenyl group and exhibit similar chemical reactivity.
Hydroxyphenyl diazinane triones: These compounds have similar core structures and are used in related applications.
Uniqueness
What sets (5E)-5-[(3,5-dichloro-4-phenylmethoxyphenyl)methylidene]-1-(4-hydroxyphenyl)-1,3-diazinane-2,4,6-trione apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
(5E)-5-[(3,5-dichloro-4-phenylmethoxyphenyl)methylidene]-1-(4-hydroxyphenyl)-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Cl2N2O5/c25-19-11-15(12-20(26)21(19)33-13-14-4-2-1-3-5-14)10-18-22(30)27-24(32)28(23(18)31)16-6-8-17(29)9-7-16/h1-12,29H,13H2,(H,27,30,32)/b18-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVTZEVKYRWLRU-VCHYOVAHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Cl2N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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